Cas no 94940-35-9 (Phosphine oxide, bis(4-fluorophenyl)-)

Phosphine oxide, bis(4-fluorophenyl)- structure
94940-35-9 structure
Product Name:Phosphine oxide, bis(4-fluorophenyl)-
CAS 번호:94940-35-9
MF:C12H9F2OP
메가와트:238.169831037521
CID:752046
PubChem ID:13332985
Update Time:2025-10-28

Phosphine oxide, bis(4-fluorophenyl)- 화학적 및 물리적 성질

이름 및 식별자

    • Phosphine oxide, bis(4-fluorophenyl)-
    • bis(4-fluorophenyl)-oxophosphanium
    • Bis(4-fluorophenyl)phosphine oxide (ACI)
    • Bis(p-fluorophenyl)phosphine oxide
    • bis(4-fluorophenyl)-Phosphine oxide
    • E81179
    • Bis(4-fluorophenyl)(oxo)phosphanium
    • 1-fluoro-4-(4-fluorophenylphosphoroso)benzene
    • bis(4-fluorophenyl)phosphine oxide
    • 94940-35-9
    • BIS(4-FLUOROPHENYL)(OXO)-??-PHOSPHANYLIUM
    • CS-0098794
    • SCHEMBL1305285
    • bis(4-fluorophenyl)phosphineoxide
    • 1-fluoro-4-[(4-fluorophenyl)phosphoroso]benzene
    • WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • DTXSID10537195
    • 인치: 1S/C12H9F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H
    • InChIKey: WMQXKXZCFOGSFU-UHFFFAOYSA-N
    • 미소: O=P(C1C=CC(F)=CC=1)C1C=CC(F)=CC=1

계산된 속성

  • 정밀분자량: 237.02808320g/mol
  • 동위원소 질량: 237.02808320g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 219
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.7
  • 토폴로지 분자 극성 표면적: 17.1Ų

Phosphine oxide, bis(4-fluorophenyl)- 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1266628-250mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
250mg
$85 2024-06-07
eNovation Chemicals LLC
Y1266628-1g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
1g
$125 2024-06-07
eNovation Chemicals LLC
Y1266628-5g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 97%
5g
$335 2024-06-07
Ambeed
A1220057-100mg
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
100mg
$22.0 2025-04-14
Ambeed
A1220057-250mg
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
250mg
$43.0 2025-04-14
Ambeed
A1220057-1g
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
1g
$80.0 2025-04-14
Ambeed
A1220057-5g
Bis(4-fluorophenyl)phosphine oxide
94940-35-9 95% GC
5g
$399.0 2025-04-14
1PlusChem
1P005UIX-250mg
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95% GC
250mg
$31.00 2024-04-19
1PlusChem
1P005UIX-1g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95% GC
1g
$59.00 2024-04-19
1PlusChem
1P005UIX-5g
Phosphine oxide, bis(4-fluorophenyl)-
94940-35-9 95% GC
5g
$292.00 2024-04-19

Phosphine oxide, bis(4-fluorophenyl)- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisobutylaluminum hydride ,  Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ,  Hexane ;  10 min, rt
1.2 2 h, rt; rt → -10 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 18 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Highly active catalysts of bisphosphine oxides for asymmetric Heck reaction
Hu, Jian; Lu, Yunpeng; Li, Yongxin; Zhou, Jianrong, Chemical Communications (Cambridge, 2013, 49(82), 9425-9427

합성 방법 2

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: tert-Butyl methyl ether ,  Water ;  5 min, rt
참조
Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds
Tan, Chen; Liu, Xinyuan; Jia, Huanxin; Zhao, Xiaowen; Chen, Jian; et al, Chemistry - A European Journal, 2020, 26(4), 881-887

합성 방법 3

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Tetrahydrofuran ;  1.5 h, 25 °C; 40 min, 40 °C
1.3 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; 15 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ;  0 °C; 30 min, rt
참조
Development of Effective Bidentate Diphosphine Ligands of Ruthenium Catalysts toward Practical Hydrogenation of Carboxylic Acids
Yoshioka, Shota; Wen, Ke; Saito, Susumu, Bulletin of the Chemical Society of Japan, 2021, 94(5), 1510-1524

합성 방법 4

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  15 min, cooled; 4 h, rt; cooled
1.2 Reagents: Diethyl phosphite ;  cooled; 15 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, 0 °C
1.4 Solvents: tert-Butyl methyl ether ;  5 min, 0 °C
참조
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

합성 방법 5

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

합성 방법 6

반응 조건
1.1 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 2 - 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Copper-Catalyzed Cross-Coupling of Alkyl and Phosphorus Radicals for C(sp3)-P Bond Formation
Li, Cheng-Kun; Tao, Ze-Kun; Shoberu, Adedamola; Zhang, Wei ; Zou, Jian-Ping, Organic Letters, 2022, 24(32), 6083-6087

합성 방법 7

반응 조건
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
One-pot synthesis of phosphorylnaphth[2,1-d]oxazoles and products as P,N-ligands in C-N and C-C formation
Peng, Lingteng; Hu, Zhifang; Zhao, Yanting; Peng, Lifen; Xu, Zhi; et al, Organic & Biomolecular Chemistry, 2022, 20(20), 4110-4114

합성 방법 8

반응 조건
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 2 h, rt → 45 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 45 °C; 30 min, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
참조
Synthesis of triarylphosphines from arylammonium salts via one-pot transition-metal-free C-P coupling
Zhang, Lei; Liu, Chengyu; Yang, Lei; Cao, Liming; Liang, Chaoming; et al, Organic & Biomolecular Chemistry, 2022, 20(19), 3897-3901

합성 방법 9

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
참조
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

합성 방법 10

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux; 20 min, 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt; 30 min, rt → reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles in the Presence of Diarylphosphine Oxides
Zhang, Dapeng; Lian, Mingming ; Liu, Jia; Tang, Shukun; Liu, Guangzhi; et al, Organic Letters, 2019, 21(8), 2597-2601

합성 방법 11

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 rt
참조
Synthesis of (Deoxy)difluoromethylated Phosphines by Reaction of R2P(O)H with TMSCF3 and Their Application in Cu(I) Clusters in Sonogashira Coupling
Yang, Xiaogang; Lu, Dong; Guan, Wenjian; Yin, Shuang-Feng ; Kambe, Nobuaki; et al, Journal of Organic Chemistry, 2022, 87(12), 7720-7733

합성 방법 12

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 0 °C; 120 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
참조
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

합성 방법 13

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
참조
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

합성 방법 14

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  5 min, 0 °C
참조
Room temperature alkynylation of H-phosphi(na)tes and secondary phosphine oxides with ethynylbenziodoxolone (EBX) reagents
Chen, C. Chun; Waser, Jerome, Chemical Communications (Cambridge, 2014, 50(85), 12923-12926

합성 방법 15

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C
참조
Asymmetric covalent triazine framework for enhanced visible-light photoredox catalysis via energy transfer cascade
Huang, Wei; Byun, Jeehye; Roerich, Irina; Ramanan, Charusheela; Blom, Paul W. M.; et al, Angewandte Chemie, 2018, 57(27), 8316-8320

합성 방법 16

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Diethyl phosphite ;  0 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
A Novel, Bipolar Polymeric Host for Highly Efficient Blue Electrophosphorescence: a Non-Conjugated Poly(aryl ether) Containing Triphenylphosphine Oxide Units in the Electron-Transporting Main Chain and Carbazole Units in Hole-Transporting Side Chains
Shao, Shiyang; Ding, Junqiao; Ye, Tengling; Xie, Zhiyuan; Wang, Lixiang; et al, Advanced Materials (Weinheim, 2011, 23(31), 3570-3574

합성 방법 17

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

합성 방법 18

반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  20 min, 40 °C; 40 °C → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  10 min, 0 °C; 4 h, 45 °C
1.3 Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  30 min, rt
참조
Synthesis of new BINAP-based aminophosphines and their 31P-NMR spectroscopy
Anstiss, Christopher; Karuso, Peter; Richardson, Mark; Liu, Fei, Molecules, 2013, 18, 2788-2802

합성 방법 19

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

합성 방법 20

반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Electro-Triggered Cascade Cyclization to Access Phosphinyl-Substituted N-Containing Heterocycles
Zhu, Peng-Wei; Ma, Hong-Mei; Li, Yang; Miao, Ling-Zhen; Zhu, Jie, Journal of Organic Chemistry, 2023, 88(4), 2069-2078

합성 방법 21

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinylphosphonates and Diarylvinylphosphine Oxides
Wei, Hanlin; Chen, Hao; Chen, Jianzhong ; Gridnev, Ilya D.; Zhang, Wanbin, Angewandte Chemie, 2023, 62(6),

합성 방법 22

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

합성 방법 23

반응 조건
1.1 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Gold-catalyzed redox cycloisomerization/nucleophilic addition/reduction: direct access to 2-phosphoryl indolin-3-ones
Zhou, Xingcui; Xiong, Ting; Jiang, Jun, Chemical Communications (Cambridge, 2022, 58(61), 8568-8571

합성 방법 24

반응 조건
1.1 Reagents: Magnesium Catalysts: Dibromomethane Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → 0 °C
1.2 Reagents: Diethyl phosphate Solvents: Tetrahydrofuran ;  0 °C; 1 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
참조
Microwave-Assisted Ruthenium- and Rhodium-Catalyzed Couplings of α-Amino Acid Ester-Derived Phosphinamides with Alkynes
Li, Xue-Hong; Gong, Jun-Fang; Song, Mao-Ping, Chemistry - An Asian Journal, 2022, 17(2),

합성 방법 25

반응 조건
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

Phosphine oxide, bis(4-fluorophenyl)- Raw materials

Phosphine oxide, bis(4-fluorophenyl)- Preparation Products

Phosphine oxide, bis(4-fluorophenyl)- 관련 문헌

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
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중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.